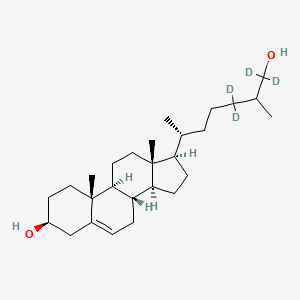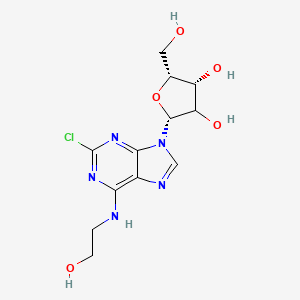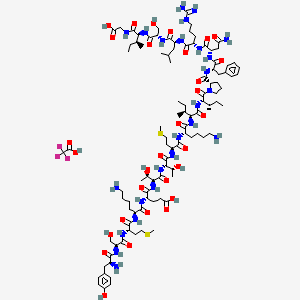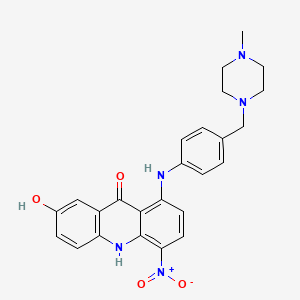
(25RS)-26-Hydroxycholesterol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25RS)-26-Hydroxycholesterol-d4 is a deuterium-labeled derivative of (25RS)-26-Hydroxycholesterol. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly affect its pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (25RS)-26-Hydroxycholesterol-d4 involves the incorporation of deuterium atoms into the (25RS)-26-Hydroxycholesterol molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The final product is purified to ensure high chemical purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
(25RS)-26-Hydroxycholesterol-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(25RS)-26-Hydroxycholesterol-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of cholesterol and its derivatives.
Biology: Employed in research on cholesterol metabolism and its role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of cholesterol-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Mecanismo De Acción
The mechanism of action of (25RS)-26-Hydroxycholesterol-d4 involves its incorporation into metabolic pathways related to cholesterol. The deuterium atoms in the molecule can affect the rate of metabolic reactions, providing insights into the pharmacokinetics and metabolism of cholesterol and its derivatives. The molecular targets and pathways involved include enzymes and receptors associated with cholesterol metabolism .
Comparación Con Compuestos Similares
Similar Compounds
(25RS)-26-Hydroxycholesterol: The non-deuterated form of the compound.
(24S)-Hydroxycholesterol: Another hydroxylated derivative of cholesterol.
(27-Hydroxycholesterol): A hydroxylated cholesterol metabolite involved in various biological processes.
Uniqueness
The uniqueness of (25RS)-26-Hydroxycholesterol-d4 lies in its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying cholesterol metabolism and related processes .
Propiedades
Fórmula molecular |
C27H46O2 |
|---|---|
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,17D2 |
Clave InChI |
FYHRJWMENCALJY-UTWPMAJGSA-N |
SMILES isomérico |
[2H]C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C([2H])([2H])O |
SMILES canónico |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















